molecular formula C15H14O5 B5726551 Dimethyl 2-(4-methylphenyl)furan-3,4-dicarboxylate

Dimethyl 2-(4-methylphenyl)furan-3,4-dicarboxylate

Cat. No.: B5726551
M. Wt: 274.27 g/mol
InChI Key: FXTAILSMYPTDAO-UHFFFAOYSA-N
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Description

Dimethyl 2-(4-methylphenyl)furan-3,4-dicarboxylate is an organic compound belonging to the class of furan derivatives It is characterized by the presence of a furan ring substituted with two ester groups and a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 2-(4-methylphenyl)furan-3,4-dicarboxylate can be achieved through several methods. One common approach involves the reaction of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates. This reaction proceeds through a tandem sequence of Michael addition, intramolecular nucleophilic addition, 4π ring opening, intramolecular Michael addition, and elimination . The reaction conditions typically involve the use of a base such as sodium hydride and a solvent like tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(4-methylphenyl)furan-3,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur on the 4-methylphenyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(4-methylphenyl)furan-3,4-dicarboxylic acid.

    Reduction: Formation of dimethyl 2-(4-methylphenyl)furan-3,4-diol.

    Substitution: Formation of halogenated derivatives of the compound.

Scientific Research Applications

Dimethyl 2-(4-methylphenyl)furan-3,4-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of dimethyl 2-(4-methylphenyl)furan-3,4-dicarboxylate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release active carboxylic acids, which can then interact with enzymes or receptors. The furan ring and 4-methylphenyl group contribute to the compound’s binding affinity and specificity towards its targets. Pathways involved may include inhibition of specific enzymes or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 3,4-furandicarboxylate: Similar structure but lacks the 4-methylphenyl group.

    Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate: Contains an amino and cyano group instead of ester groups.

    Furan-2,3,4-tricarboxylate: Contains an additional carboxylate group.

Uniqueness

Dimethyl 2-(4-methylphenyl)furan-3,4-dicarboxylate is unique due to the presence of the 4-methylphenyl group, which imparts distinct chemical and physical properties. This substitution enhances its potential for specific applications in material science and pharmacology .

Properties

IUPAC Name

dimethyl 2-(4-methylphenyl)furan-3,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O5/c1-9-4-6-10(7-5-9)13-12(15(17)19-3)11(8-20-13)14(16)18-2/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXTAILSMYPTDAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=CO2)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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